molecular formula C20H27Cl3N2O B4838418 [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride

[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride

Cat. No.: B4838418
M. Wt: 417.8 g/mol
InChI Key: ZDMCRDQWZQSEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA is a selective agonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, stress response, and protein folding. In

Mechanism of Action

[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride exerts its effects by binding to the sigma-1 receptor, which is a transmembrane protein that is localized in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in various cellular processes, such as calcium signaling, lipid metabolism, and protein folding. This compound binding to the sigma-1 receptor modulates its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. In neurons, this compound has been found to increase the release of neurotransmitters, such as dopamine and glutamate, and enhance synaptic plasticity. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. In immune cells, this compound has been shown to enhance the production of cytokines and promote the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its short half-life in vivo. These limitations can be overcome by using appropriate formulation and delivery methods, such as liposomes and nanoparticles.

Future Directions

There are several future directions for research on [2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride, including the development of new formulations and delivery methods, the investigation of its effects on other cellular processes and diseases, and the identification of new sigma-1 receptor ligands with improved pharmacological properties. Additionally, the role of the sigma-1 receptor in various diseases, such as neurodegenerative disorders and cancer, needs to be further elucidated to fully understand the therapeutic potential of this compound and other sigma-1 receptor agonists.

Scientific Research Applications

[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In cancer research, this compound has been found to inhibit the growth and metastasis of cancer cells by modulating the expression of various genes involved in tumor progression. In immunology, this compound has been shown to enhance the activity of natural killer cells and promote the production of cytokines, which are important mediators of the immune response.

Properties

IUPAC Name

N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.2ClH/c21-19-6-7-20(24-15-17-4-2-1-3-5-17)18(12-19)14-23-13-16-8-10-22-11-9-16;;/h1-7,12,16,22-23H,8-11,13-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCRDQWZQSEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride
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[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride
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[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride
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[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 5
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 6
[2-(benzyloxy)-5-chlorobenzyl](4-piperidinylmethyl)amine dihydrochloride

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